molecular formula C17H13NO3 B14490201 3-(2-Oxo-2-phenylethyl)-5-phenyl-1,3-oxazol-2(3H)-one CAS No. 65785-83-3

3-(2-Oxo-2-phenylethyl)-5-phenyl-1,3-oxazol-2(3H)-one

Cat. No.: B14490201
CAS No.: 65785-83-3
M. Wt: 279.29 g/mol
InChI Key: ZPHPHEJQCWGZBI-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-phenylethyl)-5-phenyl-1,3-oxazol-2(3H)-one is a heterocyclic compound that features an oxazole ring fused with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-phenylethyl)-5-phenyl-1,3-oxazol-2(3H)-one typically involves the condensation of 2-phenylethylamine with benzoyl chloride, followed by cyclization with ethyl oxalyl chloride. The reaction is carried out under anhydrous conditions with a base such as triethylamine to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the use of high-purity reagents and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-phenylethyl)-5-phenyl-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(2-Oxo-2-phenylethyl)-5-phenyl-1,3-oxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-phenylethyl)-5-phenyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A precursor in the synthesis of the compound.

    Benzoyl Chloride: Another precursor used in the synthesis.

    Oxazole Derivatives: Compounds with similar structural features and reactivity.

Uniqueness

3-(2-Oxo-2-phenylethyl)-5-phenyl-1,3-oxazol-2(3H)-one is unique due to its specific arrangement of phenyl groups and the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

65785-83-3

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

3-phenacyl-5-phenyl-1,3-oxazol-2-one

InChI

InChI=1S/C17H13NO3/c19-15(13-7-3-1-4-8-13)11-18-12-16(21-17(18)20)14-9-5-2-6-10-14/h1-10,12H,11H2

InChI Key

ZPHPHEJQCWGZBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)O2)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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